molecular formula C11H14F3NO2S B5852290 N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline

N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline

Cat. No. B5852290
M. Wt: 281.30 g/mol
InChI Key: NOZBCWVNFLUKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline, also known as DTSA or DNTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is an organic molecule that contains a trifluoromethylsulfonyl group and an aniline group, making it a versatile compound that can be used in various applications.

Mechanism of Action

N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline acts as a fluorescent probe by undergoing a reaction with ROS, resulting in the formation of a fluorescent product. The mechanism of this reaction involves the conversion of the trifluoromethylsulfonyl group into a sulfonyl radical, which then reacts with ROS to form the fluorescent product.
Biochemical and Physiological Effects:
N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has been shown to have minimal toxicity and does not significantly affect cellular functions. It has been used in various cell-based assays to study the effects of ROS on cellular processes, including apoptosis and cell signaling.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has several advantages for use in lab experiments. It is a highly sensitive probe for the detection of ROS, making it ideal for studying oxidative stress in cells. It is also relatively easy to synthesize and has minimal toxicity. However, N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has limitations as well. Its fluorescence is pH-dependent, which can affect its sensitivity in certain environments. Additionally, its fluorescence can be quenched by certain compounds, which can affect its accuracy in detecting ROS.

Future Directions

There are several future directions for research involving N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline. One potential application is in the development of new therapies for diseases related to oxidative stress, such as Alzheimer's disease and Parkinson's disease. N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline could also be used in the development of new imaging techniques for the detection of ROS in vivo. Additionally, there is potential for the development of new derivatives of N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline with improved properties for specific applications.

Synthesis Methods

N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline can be synthesized through a process called the Buchwald-Hartwig cross-coupling reaction. This involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The reaction results in the formation of an aryl-amine bond, which is the basis for the synthesis of N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline.

Scientific Research Applications

N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline has been extensively used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. It has also been used as a labeling agent for proteins and peptides, enabling their detection and quantification.

properties

IUPAC Name

N,N-diethyl-4-(trifluoromethylsulfonyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO2S/c1-3-15(4-2)9-5-7-10(8-6-9)18(16,17)11(12,13)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZBCWVNFLUKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-(trifluoromethylsulfonyl)aniline

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